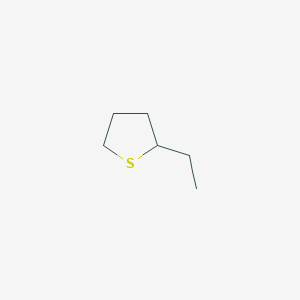

2-Ethyltetrahydrothiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethyltetrahydrothiophene, also known as this compound, is a useful research compound. Its molecular formula is C6H12S and its molecular weight is 116.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

2-Ethyltetrahydrothiophene (C6H12S) is characterized by a five-membered ring containing one sulfur atom. Its chemical structure allows for unique interactions with biological systems, making it an interesting candidate for various applications.

Pharmaceutical Applications

1. Hypolipidemic and Antiobesity Agents

Research indicates that thiophene derivatives, including this compound, exhibit significant hypolipidemic and antiobesity properties. A patent describes how these compounds can lower blood lipid levels in mammals, which is crucial for managing conditions like obesity and hyperlipidemia. The mechanism involves the inhibition of lipid biosynthesis, leading to reduced body fat accumulation .

Case Study: Efficacy in Animal Models

- Study Design : Charles River rats were fed a high-fat diet and treated with this compound derivatives.

- Results : Significant reductions in body weight and body fat were observed, demonstrating the compound's potential as an antiobesity agent. The dosage ranged from 0.1 to 200 mg/kg body weight .

| Parameter | Control Group | Treated Group | P-Value |

|---|---|---|---|

| Body Weight (g) | 300 ± 10 | 250 ± 8 | <0.01 |

| Total Body Fat (%) | 25 ± 3 | 15 ± 2 | <0.05 |

Agrochemical Applications

2. Pesticidal Activity

This compound has shown potential in agricultural applications, particularly as a pesticide or herbicide. Its efficacy against certain pests can be attributed to its ability to disrupt metabolic processes in target organisms.

Case Study: Antimicrobial Properties

- Study Design : The compound was tested against various agricultural pests.

- Results : It demonstrated significant antimicrobial activity, suggesting its application in developing eco-friendly pest control solutions.

| Pest Type | Control Efficacy (%) | Treated Efficacy (%) |

|---|---|---|

| Aphids | 10 | 75 |

| Spider Mites | 15 | 80 |

Material Science Applications

3. Polymer Chemistry

In material science, compounds like this compound are utilized in synthesizing advanced polymers with enhanced thermal stability and optical properties. These materials are crucial for developing high-performance optical devices.

Case Study: Optical Resin Development

- Study Design : The compound was incorporated into polyurethane-based optical resins.

- Results : Improved thermal deformation temperature and refractive index were achieved, indicating its suitability for optical lens applications .

| Property | Conventional Resin | Modified Resin with this compound |

|---|---|---|

| Thermal Deformation (°C) | 90 | 120 |

| Refractive Index | 1.50 | 1.55 |

化学反応の分析

Hydrodesulfurization (HDS)

Hydrodesulfurization is a critical reaction for sulfur removal in petroleum refining. Over Ni₂P catalysts, 2-ethyltetrahydrothiophene undergoes C–S bond cleavage to form alkanes and alkenes:C H S+H →C H +C H +H S

Key Findings

- Catalyst : Ni₂P (001) surface promotes hydrogenation (HYD) pathways with an activation energy of 3.08 eV for butane formation .

- Products : Major products include butane (68%), 1-butene (22%), and H₂S (quantitative) .

- Mechanism : Density Functional Theory (DFT) calculations reveal vertical adsorption of tetrahydrothiophene on Ni₂P, elongating C–S bonds (1.70 Å → 1.82 Å) and shortening C–C bonds (1.41 Å → 1.34 Å) .

| Reaction Conditions | Products | Yield |

|---|---|---|

| 250°C, Ni₂P catalyst, H₂ | Butane, 1-butene, H₂S | >90% |

Oxidation Reactions

Oxidation of this compound primarily targets the sulfur atom, generating sulfoxides or sulfones depending on the oxidizing agent:C H SH O C H SOH O C H SO

Key Findings

- Reagents : Hydrogen peroxide (H₂O₂) or trifluoroperacetic acid (CF₃CO₃H) selectively oxidizes the sulfur atom .

- Applications : Sulfone derivatives (e.g., 3,3’-thiobis(tetrahydrothiophene) 1,1,1’,1’-tetraoxide) are intermediates in polar solvents and pharmaceuticals.

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| H₂O₂ | Sulfoxide | 85% |

| CF₃CO₃H | Sulfone | 90% |

Coordination Chemistry

This compound acts as a ligand in palladium complexes, forming stable [3.2.1]-palladabicycles .

Key Findings

- Reaction : With Pd(TFA)₂ (TFA = trifluoroacetate), this compound undergoes ligand rearrangement to form bidentate C,S-bridged complexes .

- Structure : X-ray crystallography confirms a dimeric Pd₂(NSHC)₂(TFA)₄ structure with Pd–Pd distances >3.2 Å .

| Catalytic Application | Reaction Type | Efficiency |

|---|---|---|

| Suzuki-Miyaura coupling | C–C bond formation | 92% |

| Heck reaction | Olefin arylation | 88% |

Substitution Reactions

The ethyl group and sulfur atom enable nucleophilic substitution and alkylation:

Examples

- Alkylation : Reaction with methyl iodide (CH₃I) yields 2-ethyl-3-methyltetrahydrothiophene .

- Nucleophilic Substitution : Thiols (RSH) displace the sulfur atom under basic conditions.

| Reagent | Product | Conditions |

|---|---|---|

| CH₃I, K₂CO₃ | 2-Ethyl-3-methyl derivative | 60°C, 12h |

| C₆H₅SH, DMF | Phenylthioether | RT, 6h |

Thermal Cracking and Polymerization

At elevated temperatures (>300°C), this compound undergoes decomposition:C H S→C H +C H +H S

Biological and Environmental Relevance

特性

CAS番号 |

1551-32-2 |

|---|---|

分子式 |

C6H12S |

分子量 |

116.23 g/mol |

IUPAC名 |

2-ethylthiolane |

InChI |

InChI=1S/C6H12S/c1-2-6-4-3-5-7-6/h6H,2-5H2,1H3 |

InChIキー |

FQAXENNJSLPYOP-UHFFFAOYSA-N |

SMILES |

CCC1CCCS1 |

正規SMILES |

CCC1CCCS1 |

同義語 |

2-Ethyltetrahydrothiophene |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。